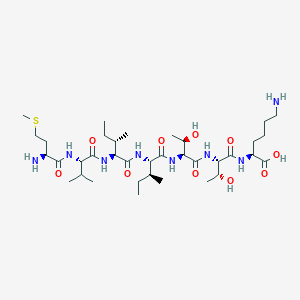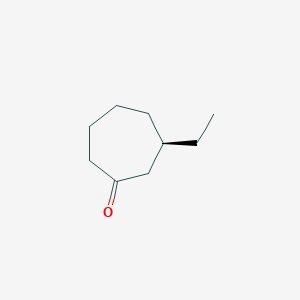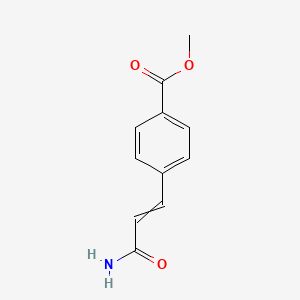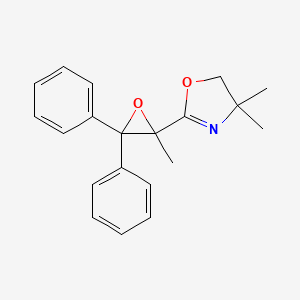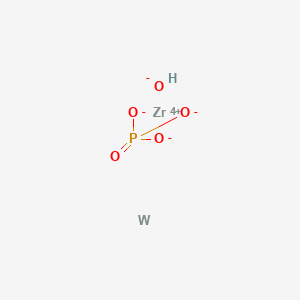![molecular formula C9H14ClNO3 B14244240 Propyl 4-[(2-chloroethyl)amino]-4-oxobut-2-enoate CAS No. 189342-02-7](/img/structure/B14244240.png)
Propyl 4-[(2-chloroethyl)amino]-4-oxobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 4-[(2-chloroethyl)amino]-4-oxobut-2-enoate is an organic compound that features a propyl ester group, a chloroethylamino group, and a butenoate moiety
Métodos De Preparación
The synthesis of Propyl 4-[(2-chloroethyl)amino]-4-oxobut-2-enoate typically involves the reaction of propyl 4-oxobut-2-enoate with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Propyl 4-[(2-chloroethyl)amino]-4-oxobut-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloroethylamino group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Propyl 4-[(2-chloroethyl)amino]-4-oxobut-2-enoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer activity.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interactions of chloroethylamino groups with biological targets.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propyl 4-[(2-chloroethyl)amino]-4-oxobut-2-enoate involves the interaction of the chloroethylamino group with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecules. The molecular targets and pathways involved include DNA, proteins, and enzymes, where the compound can cause alkylation or cross-linking, leading to changes in their function and activity.
Comparación Con Compuestos Similares
Propyl 4-[(2-chloroethyl)amino]-4-oxobut-2-enoate can be compared with similar compounds such as:
Cyclophosphamide: A well-known anticancer drug that also contains a chloroethylamino group. Unlike this compound, cyclophosphamide is a prodrug that requires metabolic activation.
Chlorambucil: Another anticancer agent with a similar chloroethylamino group. Chlorambucil is used in the treatment of chronic lymphocytic leukemia and lymphomas.
Melphalan: A chemotherapy drug that also contains a chloroethylamino group and is used to treat multiple myeloma and ovarian cancer.
Propiedades
Número CAS |
189342-02-7 |
|---|---|
Fórmula molecular |
C9H14ClNO3 |
Peso molecular |
219.66 g/mol |
Nombre IUPAC |
propyl 4-(2-chloroethylamino)-4-oxobut-2-enoate |
InChI |
InChI=1S/C9H14ClNO3/c1-2-7-14-9(13)4-3-8(12)11-6-5-10/h3-4H,2,5-7H2,1H3,(H,11,12) |
Clave InChI |
AIBGILUSPJISAC-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C=CC(=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1-methoxy-4-[(2-propenylthio)methyl]-](/img/structure/B14244157.png)

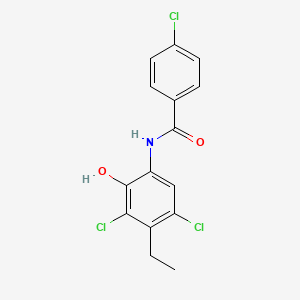
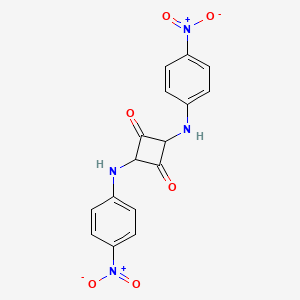
![[1,3]Thiazolo[5,4-e][2,1]benzoxazole](/img/structure/B14244177.png)

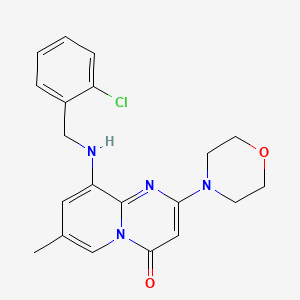
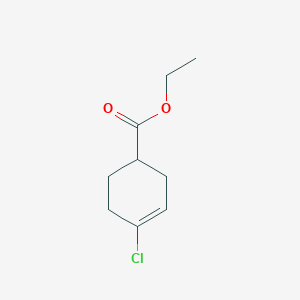
![1-Benzyl-2-[(E)-(4-methoxyphenyl)diazenyl]-1H-imidazole](/img/structure/B14244203.png)
